N-Isopentylformamide
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Overview
Description
N-Isopentylformamide is an organic compound with the molecular formula C6H13NO. It is a carboxamide, specifically a formamide derivative, where the formamide group is substituted with an isopentyl group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopentylformamide can be synthesized through the reaction of isopentylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:
Isopentylamine+Formic Acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Isopentylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Isopentylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isopentylformamide involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The formamide group can undergo hydrolysis to release formic acid, which can participate in various metabolic pathways. Additionally, the isopentyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-Methylformamide
- N-Ethylformamide
- N-Propylformamide
Comparison
N-Isopentylformamide is unique due to its isopentyl group, which imparts distinct chemical and physical properties compared to other formamides. The increased steric bulk and lipophilicity of the isopentyl group can influence the compound’s reactivity and interactions with biological targets. This makes this compound particularly useful in applications where enhanced lipophilicity and steric effects are desired .
Properties
IUPAC Name |
N-(3-methylbutyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-4-7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGCPXFAJKWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10285-87-7 |
Source
|
Record name | NSC77945 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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